molecular formula C17H19N3O2 B5885630 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide

Cat. No. B5885630
M. Wt: 297.35 g/mol
InChI Key: MLYUETUGHQSMRO-UHFFFAOYSA-N
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Description

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide, also known as JNJ-42847922, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of benzamide derivatives and targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene transcription.

Mechanism of Action

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide targets the BRD4 protein, which is involved in the regulation of gene transcription by binding to acetylated lysine residues on histones. BRD4 is overexpressed in many cancer types and has been implicated in the development and progression of cancer. 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide inhibits the binding of BRD4 to acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has been shown to decrease the expression of cancer stem cell markers, which are responsible for tumor initiation and recurrence.

Advantages and Limitations for Lab Experiments

One advantage of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide is its specificity for BRD4, which reduces the risk of off-target effects. Moreover, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one limitation of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

For the research on 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide include the evaluation of its efficacy and safety in clinical trials. Moreover, the combination of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide with other anticancer drugs or immunotherapies should be explored to enhance its therapeutic potential. Furthermore, the identification of biomarkers that can predict the response to 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide can help to select the patients who are most likely to benefit from this treatment.

Synthesis Methods

The synthesis of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 4-aminobenzamide with butyric anhydride to form 4-(butyrylamino)benzamide. This intermediate is then reacted with 3-pyridinemethanol to yield the final product, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide.

Scientific Research Applications

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. Moreover, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has also been shown to sensitize cancer cells to other anticancer drugs, such as cisplatin and doxorubicin.

properties

IUPAC Name

4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-4-16(21)20-15-8-6-14(7-9-15)17(22)19-12-13-5-3-10-18-11-13/h3,5-11H,2,4,12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYUETUGHQSMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide

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